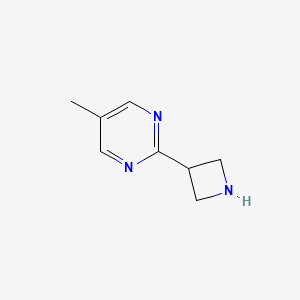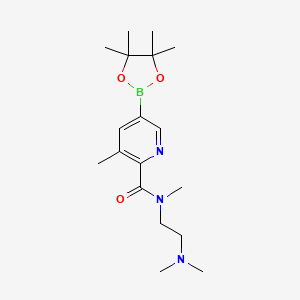![molecular formula C12H6Cl2IN3 B6322653 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine CAS No. 1095708-36-3](/img/structure/B6322653.png)
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用機序
Target of Action
The primary target of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is the interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R) . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound interacts with IL-17A, inhibiting its activity . This inhibition disrupts the signaling through the IL-17R, reducing the pro-inflammatory response
Biochemical Pathways
The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this axis, reducing inflammation and tissue damage . This can lead to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
It is mentioned that small molecule il-17a inhibitors may provide efficacy comparable to anti-il-17a antibodies for psoriasis .
Result of Action
The inhibition of IL-17A by the compound leads to a reduction in inflammation and tissue damage . This can result in improved symptoms in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the iodine atom: Iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide, potassium tert-butoxide, or organolithium compounds can be used.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.
科学的研究の応用
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal chemistry: It is explored as a potential lead compound for developing new drugs due to its biological activities.
Biological studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical biology: It serves as a tool compound to probe biological pathways and mechanisms.
Material science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
類似化合物との比較
Similar Compounds
- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
- 6-Chloro-3-(2-chlorophenyl)pyrido[4,3-d][1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
特性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2IN3/c13-8-3-1-7(2-4-8)11-12(15)18-10(16-11)6-5-9(14)17-18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNBMHRNHWNNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=N2)C=CC(=N3)Cl)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B6322600.png)









![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6322671.png)
